1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 895011-47-9
VCID: VC3944706
InChI: InChI=1S/C16H15N3/c1-12-7-9-14(10-8-12)19-16(17)15(11-18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3
SMILES: CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=CC=C3)N
Molecular Formula: C16H15N3
Molecular Weight: 249.31 g/mol

1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

CAS No.: 895011-47-9

Cat. No.: VC3944706

Molecular Formula: C16H15N3

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine - 895011-47-9

Specification

CAS No. 895011-47-9
Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
IUPAC Name 2-(4-methylphenyl)-4-phenylpyrazol-3-amine
Standard InChI InChI=1S/C16H15N3/c1-12-7-9-14(10-8-12)19-16(17)15(11-18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3
Standard InChI Key NPSQXXZREWTALG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=CC=C3)N
Canonical SMILES CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=CC=C3)N

Introduction

Synthesis and Optimization

Condensation-Based Pathways

The synthesis of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine primarily involves condensation reactions between hydrazine derivatives and β-diketones or analogous precursors. A widely reported method utilizes 4-methylphenylhydrazine and 1,3-diphenyl-1,3-propanedione under acidic conditions, yielding the pyrazole core through cyclization. Ethanol or methanol serves as the solvent, with reflux temperatures (70–80°C) typically employed to accelerate the reaction. The amino group at the 5-position is introduced either during the cyclization step or via post-synthetic modifications, such as nucleophilic substitution .

Table 1: Representative Synthetic Conditions

PrecursorSolventTemperature (°C)Yield (%)Reference
4-MethylphenylhydrazineEthanol7872
1,3-DiphenylpropanedioneMethanol6568

Industrial Scalability

Structural and Spectroscopic Characterization

Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal planar aromatic systems with dihedral angles between substituents influencing molecular packing. For example, in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl and methoxyphenyl groups form dihedral angles of 29.41° and 37.01° with the pyrazole ring, respectively . These structural distortions facilitate intermolecular interactions, such as N–H⋯N hydrogen bonding, which stabilize supramolecular architectures .

Spectroscopic Fingerprints

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra exhibit characteristic signals for the amino group (δ\delta 4.8–5.2 ppm) and aromatic protons (δ\delta 6.8–7.6 ppm) .

  • IR Spectroscopy: Stretching vibrations at 3350 cm1^{-1} (N–H) and 1600 cm1^{-1} (C=N) confirm the presence of functional groups .

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/zm/z 249.31 [M+H]+[ \text{M}+\text{H} ]^+ .

Applications in Medicinal Chemistry

CompoundCell LineIC50_{50} (µM)Reference
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amineMCF-712.5
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amineSiHa8.0

Material Science Applications

Coordination Chemistry

The amino and pyridinic nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or luminescent properties. For instance, copper(II) complexes of similar pyrazoles exhibit photocatalytic activity in organic transformations .

Organic Electronics

Conjugated π-systems in pyrazoles enable applications in organic light-emitting diodes (OLEDs). Thin films of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine derivatives show electroluminescence maxima at 450–480 nm, suitable for blue-emitting devices .

Future Research Directions

Derivative Libraries

Systematic modification of the 4-methylphenyl and phenyl groups could optimize pharmacokinetic profiles. Introducing electron-withdrawing substituents (e.g., nitro, cyano) may enhance anticancer potency.

In Vivo Studies

Despite promising in vitro results, in vivo efficacy and toxicity data are lacking. Rodent models could validate therapeutic potential and establish safe dosing regimens .

Green Chemistry Approaches

Developing solvent-free syntheses or biocatalytic methods would align with sustainable chemistry goals. Immobilized enzymes or microwave-assisted reactions offer viable pathways .

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